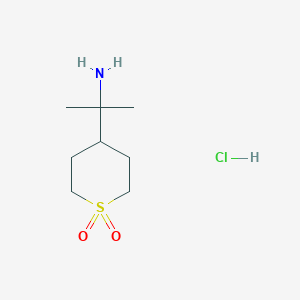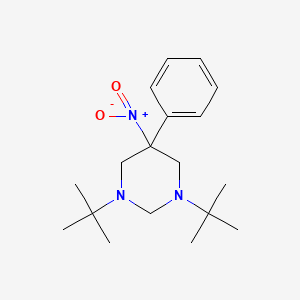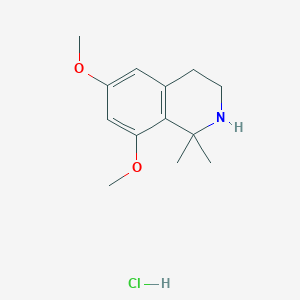
2-Bromo-2,2-difluoro-1-piperidino-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-2,2-difluoro-1-piperidino-1-ethanone” is a chemical compound with the molecular formula C7H10BrF2NO . Its average mass is 242.061 Da and its monoisotopic mass is 240.991379 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidino group attached to an ethanone group, which is further substituted with bromo and difluoro groups .Applications De Recherche Scientifique
Synthesis of Imidazolinones and Enaminones :
- 2-Bromo-2,2-difluoro-1-piperidino-1-ethanone is used in the synthesis of 4(5)-alkyl-2-imidazolinones, which are important in medicinal chemistry. The process involves selective reactions with piperidine and cyclocondensation with urea (Zav’yalov, Dorofeeva, & Taganova, 1986).
- The compound also plays a role in forming hydrogen-bonded ring structures and centrosymmetric dimers in enaminones, which have applications in material science and pharmaceuticals (Balderson, Fernandes, Michael, & Perry, 2007).
Computational Studies and Chemical Reactions :
- Computational studies, like Density Functional Theory (DFT) calculations, have been performed on chemical species involving 2-bromo-1-arylethanones, a category that includes this compound. These studies are crucial for understanding chemical reactivity and molecular properties (Erdogan & Erdoğan, 2019).
Synthesis of Pyridine Derivatives :
- This chemical is also used in the synthesis of pyridine derivatives, which have applications in developing pharmaceuticals and agrochemicals. The synthesis involves nucleophilic substitution and halide exchange reactions (Jin, 2015).
Development of Polymer Materials :
- It contributes to the synthesis of propyl cyanophenylpropenoates, which are used in copolymerization processes with styrene. This application is significant in the field of polymer science for creating new materials with specific properties (Soto et al., 2019).
Thiazolidinones and Thiazolinones Synthesis :
- Its derivatives are involved in the synthesis of thiazolidinones and thiazolinones, compounds with potential biological activity. This synthesis is important for developing new therapeutic agents (Kandeel, 2006).
Propriétés
IUPAC Name |
2-bromo-2,2-difluoro-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF2NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWHFGULCWQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2534812.png)





![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride](/img/structure/B2534822.png)



